Isopentyl cinnamate

Description

Properties

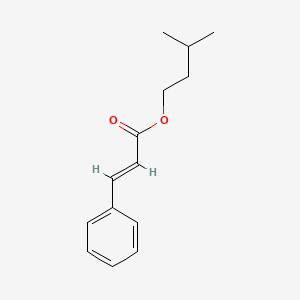

IUPAC Name |

3-methylbutyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-12(2)10-11-16-14(15)9-8-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHCDEYLWGVZMX-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Record name | ISOAMYL CINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoamyl cinnamate is a pale yellow liquid with iridescent sheen. (NTP, 1992), Colourless to slightly yellow liquid with a balsamic odour | |

| Record name | ISOAMYL CINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/553/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Flash Point |

greater than 212 °F (NTP, 1992) | |

| Record name | ISOAMYL CINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | ISOAMYL CINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/553/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.003 at 65.5 °F (NTP, 1992) - Denser than water; will sink, 0.992-0.997 | |

| Record name | ISOAMYL CINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/553/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-65-9, 85180-66-1 | |

| Record name | ISOAMYL CINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20533 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3-methylbutyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085180661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB60R20S7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical characteristics of isopentyl cinnamate

An In-depth Technical Guide to the Physicochemical Characteristics of Isopentyl Cinnamate

Foreword

Isopentyl cinnamate, known systematically as 3-methylbutyl (2E)-3-phenylprop-2-enoate, is an aromatic ester of significant interest within the flavor, fragrance, and cosmetic industries. Its characteristic sweet, balsamic, and fruity aroma profile, often with notes of cocoa, makes it a valuable ingredient for formulators.[1][2] Beyond its sensory appeal, a thorough understanding of its physicochemical properties is paramount for its effective application, quality control, and the development of novel formulations. This guide provides a comprehensive technical overview of these characteristics, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into not just the 'what' but the 'why' of its properties and the methodologies used to characterize them, reflecting a synthesis of established data and field-proven insights.

Core Molecular and Physical Properties

Isopentyl cinnamate is the ester formed from the reaction of cinnamic acid and isopentyl alcohol (also known as isoamyl alcohol).[3] Its molecular structure, consisting of a phenyl group, a propenoate linker, and a branched alkyl chain, dictates its physical behavior and chemical reactivity. These fundamental properties are crucial for predicting its compatibility in various matrices, its performance as a fragrance component, and its stability under different storage and processing conditions.

The key physical and chemical identifiers for isopentyl cinnamate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7779-65-9 | [3][4] |

| Molecular Formula | C₁₄H₁₈O₂ | [3][5][6] |

| Molecular Weight | 218.29 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid, may have an iridescent sheen | [3][4][7] |

| Odor | Balsamic, floral, cocoa, fruity | [1][2] |

| Boiling Point | 310 °C at 760 mmHg | [2][8] |

| Density | 0.995 - 1.008 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.532 - 1.539 | [7][8] |

| Flash Point | >100 °C (>212 °F) | [4][7] |

| Solubility | Insoluble in water and glycerine; Soluble in alcohol and fixed oils | [3][4][7][8] |

| LogP (o/w) | ~4.1 - 4.3 | [2][4][8] |

The high boiling point and low vapor pressure are indicative of the molecule's low volatility, a desirable trait for a fragrance ingredient as it contributes to scent longevity, acting as a mid-to-base note fixative.[2] Its lipophilic nature, evidenced by its high LogP value and solubility in oils, governs its use in oil-based perfumes, lotions, and creams.

Spectroscopic and Chromatographic Characterization

Structural elucidation and purity verification are non-negotiable in scientific applications. For a molecule like isopentyl cinnamate, a combination of spectroscopic and chromatographic techniques provides a definitive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for unambiguous structure determination. ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For isopentyl cinnamate, we expect a spectrum that clearly resolves the aromatic, vinylic, and aliphatic regions of the molecule.

Expected ¹H NMR Signature (in CDCl₃, 400 MHz):

-

Aromatic Protons (δ 7.3-7.6 ppm): Protons on the phenyl group will appear as a multiplet.

-

Vinylic Protons (δ 6.4 and 7.7 ppm): The two protons on the C=C double bond will appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans (E) configuration, which is typical for cinnamates.[9]

-

Isopentyl Chain Protons:

-

-O-CH₂- (δ ~4.2 ppm): A triplet, coupled to the adjacent -CH₂- group.

-

-CH₂- (δ ~1.7 ppm): A multiplet, coupled to both the -O-CH₂- and the -CH- groups.

-

-CH- (δ ~1.8 ppm): A multiplet, coupled to the adjacent -CH₂- and the two -CH₃ groups.

-

-CH₃ (δ ~0.9 ppm): A doublet, representing the two equivalent methyl groups.

-

Expected ¹³C NMR Signature (in CDCl₃, 101 MHz):

-

Carbonyl Carbon (C=O): δ ~167 ppm.

-

Aromatic & Vinylic Carbons: δ ~115-145 ppm.

-

Aliphatic Carbons: δ ~22-65 ppm.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of isopentyl cinnamate directly into an NMR tube.

-

Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and invert several times to ensure complete dissolution. The solution should be clear and free of particulates.

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

-

Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for a small organic molecule are typically sufficient.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is a direct readout of the vibrational modes of the chemical bonds. For an ester like isopentyl cinnamate, the most prominent feature will be the strong carbonyl (C=O) stretch.

Expected Key IR Absorption Bands:

-

~3060 cm⁻¹: Aromatic and vinylic C-H stretch.

-

~2960 cm⁻¹: Aliphatic C-H stretch.

-

~1715 cm⁻¹: Strong C=O stretch of the α,β-unsaturated ester. This is a highly diagnostic peak.

-

~1640 cm⁻¹: C=C stretch of the alkene.

-

~1170 cm⁻¹: C-O stretch of the ester linkage.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of liquid isopentyl cinnamate directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

dot

Caption: Workflow for Spectroscopic and Chromatographic Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is a powerful hybrid technique that separates volatile compounds (GC) and then provides structural information based on their mass-to-charge ratio and fragmentation patterns (MS). It is the ideal tool for assessing the purity of isopentyl cinnamate and identifying any potential impurities, such as residual starting materials (isoamyl alcohol, cinnamic acid) or side-products.

Expected GC-MS Results:

-

Chromatogram: A sharp, single major peak at a specific retention time, indicating a high-purity sample.

-

Mass Spectrum (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 218, corresponding to the molecular weight of the compound.

-

Key Fragments: Characteristic fragments would include m/z = 131 (loss of the isopentoxy radical), m/z = 103 (styrene fragment), and m/z = 71 (isopentyl fragment).

-

Synthesis and Purity Considerations

Isopentyl cinnamate is typically synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (cinnamic acid) and an alcohol (isopentyl alcohol).[2][3]

Reaction: Cinnamic Acid + Isopentyl Alcohol ⇌ Isopentyl Cinnamate + Water

Expertise & Causality: The reaction is an equilibrium process. To drive it towards the product side and achieve a high yield, one must either use an excess of one reactant (typically the less expensive alcohol) or remove the water as it is formed, in accordance with Le Châtelier's principle. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10][11]

dot

Sources

- 1. Isoamyl Cinnamate (7779-65-9) | Industrial Chemicals Manufacturer [chemicalbull.com]

- 2. Isoamyl cinnamate | 7779-65-9 [m.chemicalbook.com]

- 3. CAS 7779-65-9: Isoamyl cinnamate | CymitQuimica [cymitquimica.com]

- 4. Isoamyl Cinnamate | C14H18O2 | CID 5273467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoamyl cinnamate [webbook.nist.gov]

- 6. achemtek.com [achemtek.com]

- 7. parchem.com [parchem.com]

- 8. isoamyl cinnamate, 7779-65-9 [thegoodscentscompany.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Isopentyl cinnamate CAS number and synonyms

An In-Depth Technical Guide to Isopentyl Cinnamate: Synthesis, Properties, and Applications

Introduction

Isopentyl cinnamate (CAS No: 7779-65-9), also known as isoamyl cinnamate, is an ester derived from the reaction of cinnamic acid and isopentyl (isoamyl) alcohol.[1][2] As a member of the cinnamate ester class, it is a compound of significant interest in various industrial and research settings. Characterized by a pleasant, balsamic odor, often with notes of cocoa and fruit, it is widely utilized as a fragrance and flavoring agent.[3][4] Beyond its organoleptic properties, the broader family of cinnamic acid derivatives is gaining attention in pharmaceutical and materials science for a range of bioactive properties, including antimicrobial and antioxidant activities.[5][6]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the chemical identity, physicochemical properties, synthesis protocols, key applications, and safety considerations of isopentyl cinnamate.

Chemical Identity and Nomenclature

Accurate identification is critical in scientific research. Isopentyl cinnamate is known by several names, and its structure is precisely defined by various chemical identifiers. The primary CAS number is 7779-65-9, while a separate number, 85180-66-1, is noted for the (E)-isomer, which is the most common form.[1][7]

| Identifier | Value | Source |

| Primary CAS Number | 7779-65-9 | [1][8][9][10] |

| IUPAC Name | 3-methylbutyl (2E)-3-phenylprop-2-enoate | [1] |

| Molecular Formula | C₁₄H₁₈O₂ | [1][8][9] |

| Molecular Weight | 218.29 g/mol | [1][8] |

| Common Synonyms | Isoamyl cinnamate, Cinnamic acid, isopentyl ester, Isopentyl 3-phenylacrylate | [1][2][8][9][10][11] |

| Canonical SMILES | CC(C)CCOC(=O)/C=C/C1=CC=CC=C1 | [1] |

| InChI | InChI=1S/C14H18O2/c1-12(2)10-11-16-14(15)9-8-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3/b9-8+ | [1][9] |

| InChIKey | JFHCDEYLWGVZMX-CMDGGOBGSA-N | [1][9] |

Physicochemical Properties

The physical and chemical properties of isopentyl cinnamate dictate its handling, application, and stability. It is typically a pale yellow, somewhat viscous liquid with a characteristic iridescent sheen.[1][3] Its poor solubility in water and good solubility in organic solvents like ethanol and oils are typical for an ester of its molecular weight.[1][3]

| Property | Value | Source |

| Appearance | Pale yellow liquid with an iridescent sheen | [1][3] |

| Odor | Balsamic, reminiscent of cocoa, floral, amber | [3][12] |

| Boiling Point | ~310 °C at 760 mmHg | [3][10] |

| Density | ~0.995 g/mL at 25 °C | [3][10] |

| Refractive Index (n20/D) | ~1.536 | [10] |

| Flash Point | >93.3 °C (>200 °F) | [7][10] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 20 °C) | [1][10] |

| Solvent Solubility | Soluble in alcohol and oils; poorly soluble in propylene glycol | [1][3] |

| logP (o/w) | 4.3 (Calculated) | [1] |

| Stability | Generally stable, but can be incompatible with strong oxidizing agents. It may polymerize during storage, indicated by increasing cloudiness and viscosity. | [3][10] |

Synthesis of Isopentyl Cinnamate

The most common and industrially viable method for synthesizing isopentyl cinnamate is through the Fischer esterification of cinnamic acid with isopentyl alcohol. This reaction is typically catalyzed by a strong acid.

Reaction Mechanism and Workflow

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The process involves the protonation of the carbonyl oxygen of cinnamic acid, which increases its electrophilicity. The isopentyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product.

Caption: Fischer esterification workflow for Isopentyl Cinnamate synthesis.

Experimental Protocol

This protocol is a generalized procedure for laboratory-scale synthesis based on standard Fischer esterification methods.[13]

Materials:

-

Cinnamic acid

-

Isopentyl alcohol (3-methyl-1-butanol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine cinnamic acid and a molar excess of isopentyl alcohol (e.g., a 1:3 molar ratio).[14]

-

Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., ~5% by mole relative to the limiting reactant, cinnamic acid). Add boiling chips to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture under reflux for 1-2 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC). One study noted a 94% conversion after 90 minutes using p-methyl benzenesulfonic acid as the catalyst.[14]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the mixture with cold water to remove the bulk of the unreacted alcohol and the acid catalyst.

-

Carefully wash with 5% sodium bicarbonate solution to neutralize any remaining acid. Caution: Carbon dioxide gas will be evolved; vent the funnel frequently. Repeat until the aqueous layer is basic.

-

Wash with saturated brine to help break any emulsions and remove residual water from the organic layer.

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄.

-

Purification: Filter to remove the drying agent. The solvent can be removed via rotary evaporation. For higher purity, the crude product can be purified by vacuum distillation.

Catalysis Considerations

While traditional catalysts like sulfuric acid are effective, they can lead to side reactions and present challenges in separation and disposal. Research into alternative catalysts is ongoing. For instance, a patent describes the use of a straw carbon-based solid sulfonic acid as a recyclable and environmentally friendlier catalyst.[15] Studies have also shown that microwave-assisted synthesis can dramatically reduce reaction times to achieve high yields.[14]

Applications in Research and Development

Isopentyl cinnamate's applications extend from established industrial uses to areas of active scientific investigation.

Fragrance and Flavor Industries

The primary commercial application of isopentyl cinnamate is as a fragrance and flavoring ingredient.[2][4]

-

Perfumery: It imparts sweet, balsamic, and fruity notes to perfumes and cosmetics, and also functions as a fixative to prolong the scent's longevity.[3][4]

-

Food & Beverage: It is used to create flavor profiles such as butter, fruit, honey, and chocolate in products like candy and baked goods.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and found no safety concern at current levels of intake when used as a flavoring agent.[1]

Potential Pharmacological Activity

The cinnamate scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting significant biological activity.[6] While research specifically targeting isopentyl cinnamate is limited, its structural class is associated with a wide range of pharmacological properties. This makes it and similar esters interesting candidates for further investigation.

Caption: Potential pharmacological research avenues for cinnamate esters.

-

Antimicrobial Effects: Synthetic cinnamates and cinnamides have demonstrated activity against pathogenic bacteria and fungi.[6] The mechanism often involves disruption of microbial cell integrity or other cellular processes.

-

Anticancer Properties: Certain alkyl hydroxycinnamates have shown cytotoxic properties against various cancer cell lines, including breast cancer (MCF-7).[5]

-

Antioxidant and Neuroprotective Activity: The phenolic substructure present in many natural cinnamates contributes to antioxidant properties, which are relevant in therapies for neurodegenerative diseases like Alzheimer's and Parkinson's.[5][6]

-

Cosmeceuticals: Cinnamate derivatives are explored for use in sunscreens and as tyrosinase inhibitors for skin lightening.[5]

The ester group of isopentyl cinnamate could be modified by drug development professionals to tune properties like lipophilicity, cell permeability, and metabolic stability to optimize for a specific therapeutic target.

Safety and Toxicology

Based on available data, isopentyl cinnamate is considered to have a low toxicity profile.

| Toxicology Data | Value | Source |

| Oral LD50 (Rat) | > 5000 mg/kg | [12] |

| Dermal LD50 (Rabbit) | > 5000 mg/kg | [12] |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, ACGIH, or OSHA. | [16] |

| Skin Irritation | A solution of 8% showed no irritation or sensitization in human studies. | [12] |

Handling and Exposure Control: Despite its low toxicity, standard laboratory safety practices should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[11][16]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[16]

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[3]

It is important to note that while it is widely used, some sources state that the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting professional handling and care.[16]

Conclusion

Isopentyl cinnamate is a well-characterized ester with significant commercial value in the flavor and fragrance industries. Its synthesis via Fischer esterification is a robust and scalable process. For drug development and materials science professionals, the true potential of isopentyl cinnamate may lie in its role as a scaffold. The broader cinnamate class exhibits a remarkable range of biological activities, and by leveraging modern synthetic strategies, isopentyl cinnamate can serve as a starting point for developing novel compounds with tailored therapeutic or functional properties. Further research into its specific biological activities is warranted to fully explore its potential beyond its current applications.

References

-

PubChem. Isoamyl Cinnamate | C14H18O2 | CID 5273467. [Link]

-

National Institute of Standards and Technology (NIST). Isoamyl cinnamate - NIST Chemistry WebBook. [Link]

-

ChemWhat. Isoamyl cinnamate CAS#: 7779-65-9. [Link]

-

The Good Scents Company. isoamyl cinnamate, 7779-65-9. [Link]

-

EWG Skin Deep. What is ISOAMYL CINNAMATE. [Link]

-

Chemistry LibreTexts. 5: Synthesis of Isopentyl Acetate (Experiment). [Link]

-

MDPI. Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. [Link]

-

The Good Scents Company. isoamyl (E)-cinnamate, 85180-66-1. [Link]

-

PubMed Central. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [Link]

-

ResearchGate. Optimization of synthesis of isoamyl cinnamate. [Link]

-

Merchant Research & Consulting. Isoamyl Cinnamate (CAS 7779-65-9) Industry Research 2025. [Link]

- Google Patents.

Sources

- 1. Isoamyl Cinnamate | C14H18O2 | CID 5273467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7779-65-9: Isoamyl cinnamate | CymitQuimica [cymitquimica.com]

- 3. Isoamyl cinnamate | 7779-65-9 [m.chemicalbook.com]

- 4. Isoamyl Cinnamate (7779-65-9) | Industrial Chemicals Manufacturer [chemicalbull.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isoamyl (E)-cinnamate, 85180-66-1 [thegoodscentscompany.com]

- 8. achemtek.com [achemtek.com]

- 9. Isoamyl cinnamate [webbook.nist.gov]

- 10. chemwhat.com [chemwhat.com]

- 11. Isoamyl cinnamate(7779-65-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. isoamyl cinnamate, 7779-65-9 [thegoodscentscompany.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. CN102617347B - Method for preparing isoamyl cinnamate - Google Patents [patents.google.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility Profile of Isopentyl Cinnamate

Foreword

In the realms of pharmaceutical science, cosmetics, and food technology, the precise understanding of a compound's solubility is paramount for formulation development, product stability, and bioavailability. Isopentyl cinnamate, an ester known for its aromatic properties and potential as a UV filter, presents a unique solubility profile that warrants a detailed investigation. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of isopentyl cinnamate in various solvents. By elucidating the underlying principles and providing robust experimental methodologies, this document aims to serve as an essential resource for harnessing the full potential of this versatile compound.

Introduction to Isopentyl Cinnamate: Physicochemical Properties and Applications

Isopentyl cinnamate (also known as isoamyl cinnamate) is the ester formed from the reaction of cinnamic acid and isopentyl alcohol.[1] It is a colorless to pale yellow liquid with a characteristic balsamic odor, reminiscent of cocoa.[2][3] This pleasant aroma has led to its use as a fragrance ingredient in perfumes and cosmetics, and as a flavoring agent in the food industry.[1][4] Beyond its sensory attributes, isopentyl cinnamate's chemical structure, containing a cinnamate moiety, suggests its potential as a UVB filter, a property common to other cinnamate esters used in sunscreens.[5][6]

A thorough understanding of its solubility is critical for its effective incorporation into various formulations. Key physicochemical properties that influence its solubility are summarized in Table 1.

Table 1: Physicochemical Properties of Isopentyl Cinnamate

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₂ | [4][7] |

| Molecular Weight | 218.29 g/mol | [2][4][7] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | 310 - 319 °C | [2][8] |

| Density | ~0.995 - 1.008 g/cm³ at 25 °C | [2][9] |

| logP (o/w) | 4.3 | [4] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 20 °C) | [3][4][8] |

| Refractive Index | ~1.532 - 1.541 | [2][4] |

The high logP value indicates that isopentyl cinnamate is a lipophilic, or fat-soluble, compound, which explains its poor solubility in water.[4]

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the intermolecular forces between solute and solvent molecules. For isopentyl cinnamate, its large non-polar phenyl and isopentyl groups dominate its molecular structure, making it readily soluble in non-polar organic solvents. Conversely, its ability to act as a hydrogen bond acceptor via the ester carbonyl group allows for some interaction with polar solvents, although this is often insufficient to overcome the hydrophobicity of the rest of the molecule.

Experimental Determination of Solubility Profile

A systematic experimental approach is necessary to quantitatively determine the solubility of isopentyl cinnamate in a range of solvents with varying polarities.

Materials and Methods

Materials:

-

Isopentyl Cinnamate (>98% purity)

-

Solvents: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene, dimethyl sulfoxide).

-

Analytical Balance

-

Vortex Mixer

-

Thermostatic Shaker Bath

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow:

The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique for determining thermodynamic solubility.[12]

Caption: Equilibrium solubility determination workflow.

Detailed Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of isopentyl cinnamate to a known volume of each test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Vigorously mix the vials using a vortex mixer. Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved isopentyl cinnamate.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of isopentyl cinnamate in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Analytical Methodologies

UV-Vis Spectrophotometry: Cinnamate esters exhibit strong UV absorbance due to the conjugated system of the aromatic ring and the double bond.[5][6] A UV-Vis spectrophotometer can be used for quantification by measuring the absorbance at the wavelength of maximum absorption (λmax), which is typically around 310 nm for cinnamates.[6] A calibration curve of known concentrations of isopentyl cinnamate in the chosen solvent must be prepared to determine the concentration of the unknown samples.[13]

High-Performance Liquid Chromatography (HPLC): For complex matrices or when higher sensitivity and selectivity are required, a reversed-phase HPLC method is preferable.[14][15][16] A typical HPLC system would consist of a C18 column with a mobile phase of acetonitrile and water, and a UV detector set to the λmax of isopentyl cinnamate.[17] This method allows for the separation of isopentyl cinnamate from any potential impurities.

Solubility Profile of Isopentyl Cinnamate

Based on its physicochemical properties and general solubility principles for esters, the expected solubility profile of isopentyl cinnamate is summarized in Table 2.[18] It is important to note that these are qualitative predictions and experimental verification is essential.

Table 2: Predicted Solubility of Isopentyl Cinnamate in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Insoluble | High logP value and large non-polar structure.[4][8] |

| Ethanol | Polar, Protic | Miscible | The alkyl chain of ethanol can interact with the non-polar parts of isopentyl cinnamate, and the hydroxyl group can interact with the ester group.[4] |

| Methanol | Polar, Protic | Soluble | Similar to ethanol, but the shorter alkyl chain may result in slightly lower solubility. |

| Acetone | Polar, Aprotic | Soluble | The ketone group can interact with the ester group, and the overall polarity is compatible.[18] |

| Ethyl Acetate | Moderately Polar | Soluble | As an ester itself, it has similar intermolecular forces to isopentyl cinnamate. |

| Hexane | Non-polar | Soluble | "Like dissolves like" principle; both are non-polar. |

| Toluene | Non-polar | Soluble | The aromatic ring of toluene interacts favorably with the phenyl group of isopentyl cinnamate. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Moderately Soluble | While polar, DMSO is a good solvent for many organic compounds. |

| Fixed Oils | Non-polar | Soluble | The long hydrocarbon chains of fixed oils readily solvate the non-polar isopentyl cinnamate.[4][19] |

Factors Influencing Solubility

Several factors can influence the solubility of isopentyl cinnamate:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, since isopentyl cinnamate is a liquid at room temperature, its miscibility with other liquids is the primary consideration.

-

pH: The solubility of isopentyl cinnamate is largely independent of pH in the typical aqueous range, as it does not have ionizable functional groups. However, at extreme pH values, hydrolysis of the ester can occur, leading to its degradation.[1]

-

Presence of Cosolvents: The solubility of isopentyl cinnamate in a poor solvent can be significantly increased by the addition of a cosolvent in which it is highly soluble.[12] This technique is widely used in formulation development.

Predictive Models for Solubility

For a more theoretical approach, thermodynamic models can be employed to predict solubility.[20][21] Models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) can provide estimations of solubility based on the molecular structures of the solute and solvent.[21][22][23] These predictive methods are valuable in the early stages of development for solvent screening, reducing the need for extensive experimental work.[22][24]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility profile of isopentyl cinnamate, grounded in theoretical principles and supported by established experimental methodologies. Its lipophilic nature dictates its high solubility in non-polar organic solvents and oils, and its insolubility in water. For practical applications, a thorough experimental determination of its solubility in relevant solvent systems is crucial. Future research could focus on generating a comprehensive database of its solubility in a wider range of solvents at various temperatures and exploring the use of advanced thermodynamic models to accurately predict its solubility behavior. Such data would be invaluable for the formulation of new products in the pharmaceutical, cosmetic, and food industries.

References

-

PubChem. Isoamyl Cinnamate. National Center for Biotechnology Information.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure, and Methods. SciSpace. [URL: https://typeset.io/papers/experimental-and-computational-methods-pertaining-to-drug-2l2z2x2z2x]

- Shayan, M., & Asgari, M. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 95(3), 635-644. [URL: https://pubmed.ncbi.nlm.nih.gov/16493594/]

- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.coursehero.com/file/13600913/solubility-lab/]

- Scribd. (n.d.). Ester Solubility and Preparation Lab Report. [URL: https://www.scribd.

- National Center for Biotechnology Information. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488800/]

- M&U International. (2015). SAFETY DATA SHEET: ISOAMYL CINNAMATE. [URL: https://www.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Isoamyl cinnamate. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w206318]

- Science.gov. (n.d.). sensitive hplc-uv method: Topics by Science.gov. [URL: https://www.science.gov/topicpages/s/sensitive+hplc-uv+method]

- Parchem. (n.d.). Isoamyl Cinnamate (Cas 7779-65-9). [URL: https://www.parchem.

- ResearchGate. (2020). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. [URL: https://www.researchgate.net/publication/343335534_An_evaluation_of_thermodynamic_models_for_the_prediction_of_drug_and_drug-like_molecule_solubility_in_organic_solvents]

- ChemRxiv. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65269f8e464f82a7f55b0f4a]

- McMaster University. (2023). Solubility of Organic Compounds. [URL: https://cll.mcmaster.ca/chem2o06/lab-manual/experiment-6-solubility-of-organic-compounds.html]

- OUCI. (n.d.). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. [URL: https://ouci.ru/upload/iblock/c38/Application-of-Thermodynamic-Models-to-Predict-the-Solubility-of-Biologically-Active-Substances.pdf]

- ResearchGate. (2019). pH-metric solubility. 3. Dissolution titration template method for solubility determination. [URL: https://www.researchgate.

- Advanced Biotech. (2025). Safety Data Sheet: Isoamyl Cinnamate natural. [URL: https://www.adv-bio.

- National Institute of Standards and Technology. (n.d.). Isoamyl cinnamate. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7779659]

- Elan Chemical. (2017). Safety Data Sheet: AMYL CINNAMATE (ISO). [URL: https://www.elan-chemical.com/sds/9120.pdf]

- ChemWhat. (n.d.). Isoamyl cinnamate CAS#: 7779-65-9. [URL: https://www.chemwhat.

- CymitQuimica. (n.d.). CAS 7779-65-9: Isoamyl cinnamate. [URL: https://www.cymitquimica.com/cas/7779-65-9]

- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [URL: https://www.stevenabbott.co.uk/practical-solubility/hsp-basics.php]

- Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. [URL: https://www.kinampark.com/Hansen Solubility Parameters 2000.pdf]

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [URL: https://www.accudynetest.com/solubility_table.html]

- Hansen Solubility. (n.d.). Sheet1 - Hansen Solubility Parameters. [URL: https://www.hansen-solubility.com/contents/HSP-list-in-numerical-order-of-CAS-number.php]

- The Good Scents Company. (n.d.). isoamyl cinnamate, 7779-65-9. [URL: http://www.thegoodscentscompany.

- ChemicalBook. (n.d.). Isoamyl cinnamate. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0204780_EN.htm]

- SpringerLink. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. [URL: https://link.springer.com/article/10.1007/s00894-015-2689-y]

- PubMed. (2015). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. [URL: https://pubmed.ncbi.nlm.nih.gov/25994457/]

- ResearchGate. (2016). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. [URL: https://www.researchgate.

- ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). [URL: https://www.sciencedirect.com/science/article/pii/0731708595015574]

- Science.gov. (n.d.). hplc method validated: Topics by Science.gov. [URL: https://www.science.

- ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. [URL: https://acgpubs.

Sources

- 1. CAS 7779-65-9: Isoamyl cinnamate | CymitQuimica [cymitquimica.com]

- 2. parchem.com [parchem.com]

- 3. Isoamyl cinnamate | 7779-65-9 [m.chemicalbook.com]

- 4. Isoamyl Cinnamate | C14H18O2 | CID 5273467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoamyl cinnamate [webbook.nist.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. mu-intel.com [mu-intel.com]

- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. kinampark.com [kinampark.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. sensitive hplc-uv method: Topics by Science.gov [science.gov]

- 15. investigacion.unirioja.es [investigacion.unirioja.es]

- 16. hplc method validated: Topics by Science.gov [science.gov]

- 17. acgpubs.org [acgpubs.org]

- 18. scribd.com [scribd.com]

- 19. isoamyl cinnamate, 7779-65-9 [thegoodscentscompany.com]

- 20. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]

- 24. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Thermal Stability and Degradation of Isopentyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl cinnamate, a cinnamate ester with the chemical formula C14H18O2, is an organic compound formed from the esterification of cinnamic acid and isopentyl alcohol.[1][2] It is a colorless to pale yellow liquid characterized by a pleasant, balsamic odor reminiscent of cocoa.[3] This compound is utilized in the fragrance and flavoring industries and is found in perfumes, cosmetics, and food products.[1][3] While generally considered stable under normal conditions, its behavior at elevated temperatures is a critical consideration for its application in various manufacturing processes and its long-term stability in final products.[1] This guide provides a comprehensive overview of the thermal stability and degradation of isopentyl cinnamate, detailing the theoretical underpinnings, analytical methodologies for assessment, and potential degradation pathways.

I. Theoretical Framework of Thermal Degradation

The thermal degradation of organic compounds like isopentyl cinnamate involves the breaking of chemical bonds due to the input of thermal energy.[4] This process can lead to the formation of smaller, more volatile molecules, or conversely, polymerization into larger, less desirable compounds.[3][5] The stability of an ester is influenced by its molecular structure, including the nature of the alkyl and acyl groups.

For esters containing a β-hydrogen atom, a common thermal degradation pathway is a unimolecular elimination reaction known as ester pyrolysis . This reaction proceeds through a cyclic transition state, resulting in the formation of a carboxylic acid and an alkene.[6][7] In the case of isopentyl cinnamate, this would theoretically yield cinnamic acid and isoamylene (3-methyl-1-butene).

Factors that can influence the thermal stability of isopentyl cinnamate include:

-

Temperature: Higher temperatures provide the necessary activation energy for bond cleavage.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, which are often more complex than pyrolysis.[4] An inert atmosphere, such as nitrogen, is typically used to study pyrolytic degradation in isolation.[8]

-

Presence of Catalysts: Impurities, such as residual acids or bases from the synthesis process, can catalyze degradation reactions.[1]

II. Analytical Techniques for Assessing Thermal Stability

A suite of thermal analysis techniques is employed to characterize the thermal stability of organic compounds.[9][10] These methods provide quantitative data on the temperatures at which degradation occurs and the kinetics of the decomposition process.[11]

Key Analytical Methods:

-

Thermogravimetric Analysis (TGA): TGA is a fundamental technique for assessing thermal stability.[12][13] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data can be used to determine the onset temperature of decomposition, the temperature of maximum mass loss, and the total mass loss.[5]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9][10] It can detect endothermic events like melting and boiling, as well as exothermic events such as decomposition.[4]

-

Evolved Gas Analysis (EGA): This technique involves coupling a TGA instrument with a gas analysis method, such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).[9][12] As the sample degrades in the TGA, the evolved gases are transferred to the MS or FTIR for identification, providing direct insight into the degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal degradation.[14] Samples can be heated in a pyrolyzer connected to the GC-MS system.

These techniques, often used in conjunction, provide a comprehensive picture of the thermal behavior of a substance.[12]

III. Predicted Thermal Degradation Pathway of Isopentyl Cinnamate

Based on the principles of ester pyrolysis, the primary thermal degradation pathway for isopentyl cinnamate is predicted to be an intramolecular elimination reaction.[7][15]

Caption: Workflow for TGA of isopentyl cinnamate.

Step-by-Step Methodology

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. This is crucial for data accuracy.

-

Sample Preparation:

-

Tare a clean, inert TGA pan (e.g., alumina or platinum) on the TGA's microbalance.

-

Using a micropipette, accurately dispense 5-10 mg of isopentyl cinnamate into the pan. A smaller sample size minimizes thermal gradients within the sample.

-

Record the exact initial mass of the sample.

-

-

Instrument Parameters:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min for at least 30 minutes before starting the run to ensure an oxygen-free environment.

-

Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C) at a heating rate of 10°C/min. A linear heating rate is standard for kinetic analysis. [11]4. Data Acquisition:

-

Initiate the temperature program and begin data collection. The instrument will record the sample mass as a function of temperature and time.

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature to obtain the thermogravimetric (TG) curve.

-

Calculate the first derivative of the TG curve with respect to temperature (d(mass)/dT) to obtain the derivative thermogravimetric (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss. [4] * From the TG curve, determine the onset temperature of decomposition (Tonset), often calculated using the tangent method.

-

Determine the final residual mass, if any.

-

Expected Data and Interpretation

The TGA of isopentyl cinnamate is expected to show a single, well-defined mass loss step corresponding to its volatilization and/or decomposition. The absence of significant mass loss at lower temperatures would indicate low levels of volatile impurities.

| Parameter | Description | Expected Value Range |

| Tonset | Onset temperature of decomposition/volatilization. A key indicator of thermal stability. | 150 - 250 °C |

| Tpeak | Temperature of maximum rate of mass loss (from DTG curve). | 200 - 300 °C |

| Mass Loss (%) | The percentage of the initial mass lost during the heating process. | ~100% (for complete volatilization/decomposition) |

| Residual Mass (%) | The percentage of mass remaining at the end of the experiment. | ~0% (if no non-volatile products are formed) |

Note: The expected value ranges are illustrative and the actual values will depend on the specific experimental conditions.

V. Implications for Drug Development and Manufacturing

Understanding the thermal stability of isopentyl cinnamate is critical in contexts where it might be subjected to heat, such as:

-

Formulation Processes: In the development of topical or transdermal drug delivery systems, heat may be used to dissolve components or adjust viscosity. Knowledge of the degradation temperature ensures the integrity of the molecule is maintained.

-

Shelf-life and Stability Studies: Accelerated stability testing often involves storing products at elevated temperatures to predict their long-term stability. [16][17]The data from thermal analysis helps in designing these studies and interpreting the results. [18]* Quality Control: TGA can be used as a quality control tool to check the purity and thermal stability of incoming raw materials and to monitor the consistency of finished products. [14]

Conclusion

The thermal stability of isopentyl cinnamate is a key parameter governing its use in various applications. While generally stable, it is susceptible to thermal degradation at elevated temperatures, primarily through an ester pyrolysis mechanism to yield cinnamic acid and isoamylene. Analytical techniques such as TGA and DSC are indispensable for characterizing its thermal behavior, providing crucial data for process development, stability assessment, and quality control. A thorough understanding of its degradation profile allows researchers and drug development professionals to ensure the safety, efficacy, and quality of products containing this compound.

References

- ACS Fall 2023 - Sessions. (n.d.). ACS.

- Mettler-Toledo International Inc. (n.d.). Webinar – Thermal Analysis of Organic Compounds.

- Taylor, R. (1972). The kinetic isotope effect in the pyrolysis of esters and the nature of the transition state. Journal of the Chemical Society, Perkin Transactions 2, (11), 165-169.

- Mettler-Toledo International Inc. (n.d.). Webinar – Thermal Analysis of Organic Compounds.

- Semantic Scholar. (n.d.). cinnamic acid ester catabolic process.

- Pielichowski, J., & Pielichowski, K. (2006). Thermogravimetric Analysis of Poly(ester-carbonate)s and Poly (ester-thiocarbonate)s with the Ester Group in the Side Chain. Journal of Macromolecular Science, Part A, 43(10), 1545-1553.

- Fiveable. (n.d.). Principles of thermal analysis | Analytical Chemistry Class Notes.

- ResearchGate. (n.d.). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives.

- El-Shazly, R. M., & Al-Bogami, A. S. (2018). Synthesis and characterization of synthetic lubricants based on dibasic acid. ResearchGate.

- Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis.

- Ramakrishnan, T. R., & Kunthala, M. (2017). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. 3 Biotech, 7(1), 43.

- García Santander, C. M., et al. (2012). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. ResearchGate.

- Overkamp, K. M., et al. (2023). Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. AMB Express, 13(1), 69.

- MDPI. (2022). Biodegradation of Hydrophobic Coatings Based on Natural Wax and Its Mixtures. Polymers, 14(19), 4195.

- CymitQuimica. (n.d.). CAS 7779-65-9: Isoamyl cinnamate.

- eGyanKosh. (n.d.). THERMAL METHODS OF ANALYSIS.

- Tnah, J. W., et al. (2022). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. Aston Publications Explorer.

- Hurd, C. D., & Blunck, F. H. (1938). The Pyrolysis of Esters. Journal of the American Chemical Society, 60(10), 2419-2425.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- Wikipedia. (n.d.). Ester pyrolysis.

- Li, X., et al. (2022). Comparative Study on Pyrolysis Kinetics Behavior and High-Temperature Fast Pyrolysis Product Analysis of Coastal Zone and Land Biomasses. ACS Omega, 7(12), 10385-10396.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- Environmental Working Group. (n.d.). What is ISOAMYL CINNAMATE.

- The Good Scents Company. (n.d.). isoamyl (E)-cinnamate, 85180-66-1.

- ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities.

- MDPI. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 11(15), 2269.

- ChemicalBook. (n.d.). Isoamyl cinnamate(7779-65-9).

- PubChem. (n.d.). Isoamyl Cinnamate.

- Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate.

- Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 281-293.

- Lisko, J. G., et al. (2024). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics, 12(1), 16.

- Lisko, J. G., et al. (2024). An Approach to Flavor Chemical Thermal Degradation Analysis. ResearchGate.

- The Good Scents Company. (n.d.). isopropyl cinnamate 1-methylethyl 3-phenylpropenoate.

- ChemicalBook. (n.d.). Isoamyl cinnamate.

- The Good Scents Company. (n.d.). isoamyl cinnamate, 7779-65-9.

- Sigma-Aldrich. (n.d.). Isoamyl cinnamate natural, FG 7779-65-9.

Sources

- 1. CAS 7779-65-9: Isoamyl cinnamate | CymitQuimica [cymitquimica.com]

- 2. Isoamyl Cinnamate | C14H18O2 | CID 5273467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoamyl cinnamate | 7779-65-9 [m.chemicalbook.com]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. The kinetic isotope effect in the pyrolysis of esters and the nature of the transition state - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. mt.com [mt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. publications.aston.ac.uk [publications.aston.ac.uk]

- 15. Comparing the pyrolysis kinetics of C4-C6 acetate esters: An experimental and kinetic modeling study - American Chemical Society [acs.digitellinc.com]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 17. researchgate.net [researchgate.net]

- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Isopentyl Cinnamate: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Isopentyl Cinnamate in Drug Discovery

Isopentyl cinnamate, an ester of cinnamic acid and isoamyl alcohol, is a molecule of growing interest within the pharmaceutical and cosmetic industries.[1][2][3][4] With the molecular formula C14H18O2, this compound is recognized for its aromatic properties and has demonstrated potential antimicrobial and other pharmacological activities.[1][5] In the realm of drug development, a profound understanding of a molecule's physicochemical and electronic properties is paramount for predicting its behavior, optimizing its structure for enhanced efficacy, and minimizing potential toxicity.

This technical guide delves into the application of quantum chemical calculations to elucidate the molecular characteristics of isopentyl cinnamate. For researchers, scientists, and drug development professionals, these computational methods offer a powerful lens to investigate molecular structure, reactivity, and intermolecular interactions at the subatomic level, thereby accelerating the drug discovery pipeline. By leveraging the principles of quantum mechanics, we can predict a range of molecular properties that are often challenging or time-consuming to determine experimentally.

This document will provide a comprehensive overview of the theoretical background, practical workflow, and interpretive analysis of quantum chemical calculations for isopentyl cinnamate, with a focus on Density Functional Theory (DFT).

Theoretical Framework: Density Functional Theory (DFT) in a Nutshell

For computational studies of organic molecules like isopentyl cinnamate, Density Functional Theory (DFT) has emerged as a robust and widely-used method.[6][7] DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of pharmaceutical interest.

The choice of a specific functional and basis set is a critical decision in any DFT study. For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice that often yields results in good agreement with experimental data.[6][8][9] The basis set, which is a set of mathematical functions used to describe the atomic orbitals, also plays a crucial role. A commonly employed and reliable basis set for molecules containing C, H, and O is the 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions that are important for describing non-covalent interactions.

Computational Workflow for Isopentyl Cinnamate

The following diagram illustrates a typical workflow for the quantum chemical characterization of isopentyl cinnamate.

Caption: A typical workflow for quantum chemical calculations of isopentyl cinnamate.

Experimental Protocol 1: Geometry Optimization

Objective: To find the most stable three-dimensional conformation of isopentyl cinnamate, corresponding to a minimum on the potential energy surface.

Methodology:

-

Input File Preparation:

-

Construct an initial 3D structure of isopentyl cinnamate using molecular modeling software (e.g., GaussView, Avogadro). The IUPAC name is 3-methylbutyl (E)-3-phenylprop-2-enoate.[3]

-

Create an input file for the quantum chemistry software (e.g., Gaussian, ORCA).

-

Specify the calculation type as "Opt" for geometry optimization.

-

Define the level of theory: B3LYP/6-311++G(d,p).

-

Define the charge (0) and spin multiplicity (singlet) of the molecule.

-

-

Execution:

-

Submit the input file to the quantum chemistry software.

-

The software will iteratively adjust the atomic coordinates to minimize the total energy of the molecule.

-

-

Validation:

-

The optimization process is considered complete when the forces on all atoms and the change in energy between successive steps fall below predefined convergence criteria.

-

Experimental Protocol 2: Frequency Analysis

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate thermodynamic properties.

Methodology:

-

Input File Preparation:

-

Use the optimized geometry from the previous step as the input structure.

-

Specify the calculation type as "Freq".

-

Use the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).

-

-

Execution:

-

Run the frequency calculation.

-

-

Validation:

-

A true energy minimum is confirmed by the absence of any imaginary (negative) frequencies in the output. The presence of imaginary frequencies would indicate a transition state or a saddle point.

-

The output will also provide zero-point vibrational energy (ZPVE), thermal corrections to energy, and enthalpy.

-

Analysis of Molecular Properties

Optimized Molecular Structure

The geometry optimization provides the most stable conformation of isopentyl cinnamate. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data if available.

| Parameter | Description | Expected Insights for Drug Development |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides information on bond strength and potential for chemical reactions. |

| Bond Angles | The angle formed between three connected atoms. | Determines the overall shape of the molecule, which is crucial for receptor binding. |

| Dihedral Angles | The angle between two planes defined by four atoms. | Describes the conformation of the molecule, including the orientation of the phenyl and isopentyl groups. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

-

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Caption: Relationship between HOMO, LUMO, and molecular properties.

For isopentyl cinnamate, the HOMO is expected to be localized on the cinnamoyl group, particularly the phenyl ring and the double bond, due to the presence of π-electrons. The LUMO is also likely to be distributed over the cinnamoyl moiety. The HOMO-LUMO gap will provide insights into its potential for undergoing chemical reactions, which is a crucial aspect of its metabolic fate and potential interactions with biological targets.

| Parameter | Significance in Drug Development |

| HOMO Energy | Related to the ionization potential; indicates the molecule's tendency to be oxidized. |

| LUMO Energy | Related to the electron affinity; indicates the molecule's tendency to be reduced. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; can be used to predict the molecule's susceptibility to degradation. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites and predicting how a molecule will interact with other molecules, including biological receptors and enzymes.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These are potential sites for electrophilic attack and hydrogen bond acceptance.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas with low electron density (electron-deficient regions). These are potential sites for nucleophilic attack.

-

Green regions: Represent neutral electrostatic potential.

For isopentyl cinnamate, the MEP map is expected to show a region of high negative potential (red) around the carbonyl oxygen of the ester group, making it a likely site for hydrogen bonding. The hydrogen atoms of the phenyl ring and the isopentyl group will likely exhibit a positive potential (blue). This information is invaluable for understanding how isopentyl cinnamate might dock into the active site of a protein.

Conclusion and Future Directions

Quantum chemical calculations, particularly DFT, provide a robust and insightful framework for characterizing the molecular properties of isopentyl cinnamate. The methodologies outlined in this guide—geometry optimization, frequency analysis, HOMO-LUMO analysis, and MEP mapping—offer a comprehensive approach to understanding its structure, stability, reactivity, and potential for intermolecular interactions.

For drug development professionals, these computational insights can guide lead optimization, predict metabolic pathways, and inform the design of more potent and selective drug candidates. As computational resources continue to advance, the integration of these theoretical calculations into the drug discovery workflow will become increasingly indispensable for accelerating the development of new and effective therapeutics.

References

-

EWG Skin Deep. (n.d.). ISOAMYL CINNAMATE. Retrieved January 5, 2026, from [Link]

-

Gaurav Jhaa. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa [Video]. YouTube. [Link]

-

MDPI. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoamyl Cinnamate. PubChem. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents. PubMed. [Link]

-

National Center for Biotechnology Information. (2019). Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2019). Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed Central. [Link]

-